(±)8(9)-Eicosatrienoic acid, commonly referred to as (±)8(9)-EET, is a member of the epoxyeicosatrienoic acids family, which are cytochrome P450-derived metabolites of arachidonic acid. These compounds have garnered attention due to their significant biological activities, including roles in vasodilation, inflammation, and angiogenesis. The (±)8(9)-EET compound exists as a racemic mixture of two enantiomers, which can exhibit different biological effects depending on their stereochemistry.
(±)8(9)-EET is primarily synthesized in vivo through the action of cytochrome P450 enzymes on arachidonic acid. This metabolic pathway leads to the formation of various regioisomers, with (±)8(9)-EET being one of the most studied due to its potent biological activities.
(±)8(9)-EET is classified as an eicosanoid, specifically an epoxide derivative of eicosatrienoic acid. It belongs to a broader class of compounds known as lipids, which are characterized by their hydrophobic nature and involvement in cellular signaling processes.
The synthesis of (±)8(9)-EET can be achieved through several methods:
The molecular structure of (±)8(9)-EET features a cyclopentane ring formed by the epoxide group at positions 8 and 9 on the eicosatrienoic backbone. This structure is crucial for its biological activity.
(±)8(9)-EET participates in various chemical reactions:
The mechanism of action for (±)8(9)-EET involves its interaction with specific receptors and cellular pathways:
Research has demonstrated that (±)8(9)-EET increases intracellular calcium levels in vascular smooth muscle cells, leading to relaxation and vasodilation .
(±)8(9)-EET has several important applications in scientific research:
(±)8(9)-Epoxyeicosatrienoic acid (8,9-EET) is a cytochrome P450 (CYP)-derived eicosanoid generated from arachidonic acid (AA). Its molecular formula is C₂₀H₃₂O₃, with an average molecular weight of 320.4663 g/mol and a monoisotopic mass of 320.23514489 Da [3] [7]. The compound is cataloged under HMDB ID HMDB0002232 in human metabolomic databases and is formally named (5Z)-7-{3-[(2Z,5Z)-undeca-2,5-dien-1-yl]oxiran-2-yl}hept-5-enoic acid [7]. As an epoxylipid, 8,9-EET functions as an autocrine/paracrine signaling molecule, primarily detected in vascular endothelia, renal tissues, and the central nervous system [1] [7]. Its endogenous concentrations are regulated by soluble epoxide hydrolase (sEH), which hydrolyzes it to 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) [1] [2].
Table 1: Biochemical Identity of 8,9-EET
Property | Value |
---|---|
Molecular Formula | C₂₀H₃₂O₃ |
Average Molecular Weight | 320.4663 g/mol |
Monoisotopic Mass | 320.23514489 Da |
IUPAC Name | (5Z)-7-{3-[(2Z,5Z)-undeca-2,5-dien-1-yl]oxiran-2-yl}hept-5-enoic acid |
HMDB ID | HMDB0002232 |
Primary Biological Role | Autocrine/paracrine lipid mediator |
Key Metabolic Enzyme | Soluble epoxide hydrolase (sEH) |
8,9-EET was first identified in the early 1980s as part of the broader characterization of epoxyeicosatrienoic acids (EETs). Capdevila et al. (1981) demonstrated CYP-dependent epoxidation of AA in hepatic microsomes, revealing four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) [1] [8]. The 8,9-EET regioisomer initially received less attention than 11,12-EET or 14,15-EET due to its lower abundance in cardiovascular tissues [1] [2]. A pivotal shift occurred in the 1990s when EETs were recognized as endothelium-derived hyperpolarizing factors (EDHFs). While 11,12-EET dominated coronary research, 8,9-EET emerged as critical in renal and glomerular physiology [4] [8]. The development of stable analogs and sEH inhibitors in the 2000s enabled targeted studies, revealing 8,9-EET’s unique role in podocyte protection and albuminuria prevention [4] [5].
8,9-EET contains three structural elements:
Stereochemically, CYP epoxygenases produce 8,9-EET as racemic mixtures of 8R,9S- and 8S,9R-enantiomers. Biological activity often exhibits enantioselectivity; for example, 8R,9S-EET shows superior glomerular barrier protection compared to its antipode [4]. The compound’s instability arises from epoxide ring susceptibility to enzymatic hydrolysis (via sEH) and non-enzymatic rearrangement. Synthetic analogs with reduced double bonds (e.g., 8,9-epoxyeicosadienoic acid) improve stability while retaining activity [4] [5].
Table 2: Structural Features of 8,9-EET vs. Key Analogs
Compound | Double Bonds | Epoxide Position | Stability | Bioactivity Retention |
---|---|---|---|---|
Native 8,9-EET | 3 (C5,C11,C14) | C8–C9 | Low (t₁/₂ < 30 min) | High |
8,9-EE-11,14-DA (Analog 241) | 2 (C11,C14) | C8–C9 | Moderate | Partial |
8,9-EE-5-EA (Analog 213) | 1 (C5) | C8–C9 | High | Low |
8,9-EET is synthesized via the CYP epoxygenase pathway, where AA is oxygenated by CYP isoforms (primarily CYP2C8, CYP2C9, and CYP2J2) [1] [6]. Unlike other EETs, 8,9-EET is a minor product in human endothelia (<15% of total EETs) but dominates in renal glomeruli and podocytes [4] [8]. Its synthesis is agonist-dependent: shear stress, bradykinin, or acetylcholine activate phospholipase A₂ (PLA₂), releasing AA for epoxidation [1] [2].
Metabolically, 8,9-EET faces three fates:
Functionally, 8,9-EET is the most potent EET regioisomer for glomerular barrier protection. It antagonizes the FSGS permeability factor (FSPF)-induced albumin leakage at nanomolar concentrations (IC₅₀: 10 nM) – an effect not observed with 5,6-, 11,12-, or 14,15-EET [4]. This specificity arises from structural requirements: analogs retaining two double bonds (e.g., 8,9-EE-11,14-DA) preserve barrier protection, while saturated analogs lose efficacy [4] [5]. Beyond renal effects, 8,9-EET modulates cardiac remodeling by suppressing fibroblast collagen synthesis and cardiomyocyte apoptosis, though these actions are less defined than its vascular roles [6] [8].
Table 3: Tissue-Specific Roles of 8,9-EET in the CYP Pathway
Tissue | Primary CYP Isoform | Key Function | Unique Feature |
---|---|---|---|
Renal Glomeruli | CYP2C8/2C9 | Prevents FSPF-induced albumin permeability | Dose-dependent protection (1–1000 nM) |
Vascular Endothelium | CYP2J2 | Minor EDHF activity | <15% of total EET pool |
Cardiac Myocytes | CYP2J2 | Anti-fibrotic and anti-apoptotic effects | Attenuates collagen-I synthesis in fibroblasts |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: